molecular formula C9H18O8 B1241076 2-(alpha-D-galactosyl)glycerol CAS No. 534-68-9

2-(alpha-D-galactosyl)glycerol

Cat. No.: B1241076
CAS No.: 534-68-9
M. Wt: 254.23 g/mol
InChI Key: AQTKXCPRNZDOJU-NXRLNHOXSA-N
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Mechanism of Action

Target of Action

Floridoside, also known as 2-(alpha-D-galactosyl)glycerol, is a compatible solute synthesized by almost all red algae species . It acts to supply UDP-galactose and functions as an organic osmolyte in response to salinity in Rhodophyta . The primary targets of Floridoside are the biochemical pathways involved in the synthesis of sulfated cell wall galactan .

Mode of Action

Floridoside is formed through the conjugation of UDP-galactose and glycerol . The breakdown of Floridoside by α-galactosidase results in UDP-galactose, which contributes to the UDP-hexose pool required for the synthesis of sulfated polysaccharides .

Biochemical Pathways

Floridoside synthesis involves the expression of galactose-1-phosphate uridyltransferase (GALT) as UDP-galactose is obtained from UDP-glucose and glucose-1P . Glycerol 3-phosphate is connected with the galactoglyceride biosynthetic pathway by glycerol 3-phosphate dehydrogenase (G3PD), monogalactosyl diacylglyceride synthase (MGDGS), and digalactosyl diacylglyceride synthase (DGDGS) .

Pharmacokinetics

It is known that floridoside accumulates in red microalgae under different conditions, including osmotic stress . The use of glycerol as a carbon source for cell growth has a significant impact on Floridoside accumulation .

Result of Action

The result of Floridoside’s action is the maintenance of floridean starch content and the consumption of Floridoside under dark conditions . This is achieved through the upregulation of floridean starch biosynthesis genes and some degradation genes .

Action Environment

Environmental factors such as salinity and light conditions influence the action, efficacy, and stability of Floridoside . For instance, under continuous dark conditions, Floridoside degradation genes are significantly upregulated with a significant decrease in Floridoside content .

Biochemical Analysis

Biochemical Properties

Floridoside plays a crucial role in biochemical reactions, particularly in red algae. It acts as an organic osmolyte, helping cells to maintain osmotic balance under stress conditions such as high salinity and dehydration . Floridoside interacts with several enzymes and proteins, including trehalose-6-phosphate synthase, which is involved in its biosynthesis . The nature of these interactions is primarily regulatory, as floridoside helps modulate the activity of these enzymes to ensure cellular homeostasis.

Cellular Effects

Floridoside has significant effects on various types of cells and cellular processes. In red algae, it influences cell function by participating in osmotic regulation and protecting cells from abiotic stress . Floridoside impacts cell signaling pathways by modulating the expression of stress-responsive genes and proteins. It also affects cellular metabolism by serving as a carbon source for the synthesis of other carbohydrates, such as floridean starch and agar .

Molecular Mechanism

The mechanism of action of floridoside involves several molecular interactions. Floridoside exerts its effects by binding to specific proteins and enzymes, thereby influencing their activity. For instance, it binds to trehalose-6-phosphate synthase, facilitating the synthesis of floridoside and its isomeric form, isofloridoside . Additionally, floridoside can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of floridoside change over time. Studies have shown that floridoside is relatively stable under various conditions, but its concentration can fluctuate depending on environmental stressors . Over time, floridoside can degrade into other compounds, which may have different biological activities. Long-term studies have demonstrated that floridoside can have sustained effects on cellular function, particularly in terms of osmotic regulation and stress response .

Dosage Effects in Animal Models

The effects of floridoside vary with different dosages in animal models. At low doses, floridoside has been shown to enhance cellular resilience to stress without causing any adverse effects . At high doses, floridoside can exhibit toxic effects, including disruption of cellular homeostasis and induction of oxidative stress . Threshold effects have been observed, where a certain concentration of floridoside is required to elicit a biological response.

Metabolic Pathways

Floridoside is involved in several metabolic pathways, particularly in red algae. It is synthesized through the condensation of glycerol-3-phosphate and uridine diphosphate galactose, catalyzed by trehalose-6-phosphate synthase . Floridoside also participates in the synthesis of other carbohydrates, such as floridean starch and agar, by serving as a carbon source . The metabolic flux of floridoside can influence the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, floridoside is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of floridoside across cellular membranes, ensuring its proper localization and accumulation . Floridoside’s distribution is crucial for its role in osmotic regulation, as it needs to be present in sufficient concentrations in specific cellular compartments to exert its effects.

Subcellular Localization

Floridoside is localized in various subcellular compartments, including the cytoplasm and chloroplasts. Its activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes and proteins . Post-translational modifications and targeting signals direct floridoside to specific compartments, ensuring its proper function within the cell.

Comparison with Similar Compounds

2-(alpha-D-galactosyl)glycerol’s unique properties and wide range of applications make it a compound of significant interest in various scientific fields.

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6+,7+,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTKXCPRNZDOJU-NXRLNHOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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